molecular formula C9H9N3S B14163460 (E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide CAS No. 329693-11-0

(E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide

Cat. No.: B14163460
CAS No.: 329693-11-0
M. Wt: 191.26 g/mol
InChI Key: JONKKSIPODCYGA-FNORWQNLSA-N
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Description

(E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide is an organic compound that features a cyano group, a methylpyrrole ring, and a thioamide group. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Thioamide Group: The thioamide group can be introduced by reacting the corresponding amide with Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(1-phenylpyrrol-2-yl)prop-2-enethioamide: Similar structure with a phenyl group instead of a methyl group.

    (E)-2-cyano-3-(1-ethylpyrrol-2-yl)prop-2-enethioamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

329693-11-0

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide

InChI

InChI=1S/C9H9N3S/c1-12-4-2-3-8(12)5-7(6-10)9(11)13/h2-5H,1H3,(H2,11,13)/b7-5+

InChI Key

JONKKSIPODCYGA-FNORWQNLSA-N

Isomeric SMILES

CN1C=CC=C1/C=C(\C#N)/C(=S)N

Canonical SMILES

CN1C=CC=C1C=C(C#N)C(=S)N

solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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